molecular formula C10H20N2O3 B15122834 tert-butyl 2-[(Aminooxy)methyl]pyrrolidine-1-carboxylate

tert-butyl 2-[(Aminooxy)methyl]pyrrolidine-1-carboxylate

Cat. No.: B15122834
M. Wt: 216.28 g/mol
InChI Key: YDDNOAJBYWYZCU-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate (CAS: 1181561-30-7) is a pyrrolidine-based compound featuring a tert-butyl carbamate protective group and an aminooxy (-ONH2) functional group at the 2-position of the pyrrolidine ring. Its molecular formula is C10H20N2O3, with a molecular weight of 216.28 g/mol and a purity of ≥95% . The aminooxy group confers nucleophilic reactivity, enabling applications in bioconjugation (e.g., oxime ligation with carbonyl-containing molecules) and pharmaceutical intermediate synthesis.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl 2-(aminooxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-4-5-8(12)7-14-11/h8H,4-7,11H2,1-3H3

InChI Key

YDDNOAJBYWYZCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 3-((5-Bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Structure : Incorporates a pyridine ring with bromo (-Br) and dimethoxymethyl (-CH(OCH3)2) substituents.
  • Molecular Formula : C20H28BrN2O5 (MW: 465.35 g/mol) .
  • The bromo group enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the aminooxy group in the target compound is nucleophilic.
  • Applications : Likely used as a halogenated intermediate in drug discovery or catalysis.

(S)-tert-Butyl 2-(Hydroxymethyl)pyrrolidine-1-carboxylate

  • Structure: Features a hydroxymethyl (-CH2OH) group instead of aminooxymethyl.
  • Synthetic Relevance : Serves as a precursor for mesylation (e.g., conversion to tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate via reaction with mesyl chloride) .
  • Reactivity: The hydroxyl group is less reactive than aminooxy, limiting its utility in oxime-mediated conjugations.
  • Role in Synthesis : Used to construct complex spirocyclic compounds in pharmaceutical intermediates, as demonstrated in EP 4 374 877 A2 .

tert-Butyl (S)-2-(((Methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

  • Structure : Contains a mesyl (-OSO2CH3) group, a strong leaving group.
  • Reactivity: The mesyl group facilitates nucleophilic substitution (e.g., SN2 reactions), contrasting with the aminooxy group’s nucleophilic oxime-forming capability.
  • Synthetic Yield : Achieved 92% yield under optimized conditions (0°C to 23°C, 18 hours) .

tert-Butyl 2-(2-Oxobut-3-en-1-yl)pyrrolidine-1-carboxylate

  • Structure : Includes an α,β-unsaturated ketone (2-oxobut-3-en-1-yl) substituent.
  • Reactivity: The enone system enables cycloaddition (e.g., Diels-Alder) or Michael addition reactions.
  • Applications: Potential use in synthesizing polycyclic frameworks, differing from the target compound’s bioconjugation utility .

Structural and Functional Analysis (Table)

Compound Name Key Functional Group Molecular Weight (g/mol) Reactivity Profile Primary Applications
tert-Butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate Aminooxy (-ONH2) 216.28 Nucleophilic oxime formation Bioconjugation, drug intermediates
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo, dimethoxymethyl 465.35 Electrophilic cross-coupling Catalysis, halogenated intermediates
(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl (-CH2OH) 187.25 Alcohol derivatization Mesylation precursor
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate Mesyl (-OSO2CH3) 265.34 Leaving group in substitution reactions SN2 reaction intermediates
tert-Butyl 2-(2-oxobut-3-en-1-yl)pyrrolidine-1-carboxylate α,β-unsaturated ketone 241.29 Cycloaddition, Michael addition Polycyclic synthesis

Biological Activity

tert-butyl 2-[(Aminooxy)methyl]pyrrolidine-1-carboxylate is a chemical compound notable for its unique structure, which includes a tert-butyl group, an aminooxy functional group, and a pyrrolidine ring. This compound has garnered interest in biochemical research due to its potential biological activities, particularly in enzyme interactions and protein modifications.

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • IUPAC Name : tert-butyl 2-(aminooxymethyl)pyrrolidine-1-carboxylate
  • Canonical SMILES : CC(C)(C)OC(=O)N1CCCC1CON

The biological activity of this compound primarily stems from its aminooxy group, which allows it to interact with various enzymes and proteins. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymatic activities by modifying the active sites of enzymes.
  • Protein Modification : It can alter protein structures, impacting their functions and interactions within biological pathways.

Biological Applications

The compound has several potential applications in various fields:

  • Biochemical Research : Used as a probe to study enzyme mechanisms and protein modifications.
  • Medicinal Chemistry : Investigated for therapeutic applications due to its reactivity with biological targets.
  • Synthetic Organic Chemistry : Serves as a building block for synthesizing more complex molecules.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylateC10H19N2O2Lacks the aminooxy group; primarily an amine derivative
(R)-tert-butyl 2-((aminooxy)methyl)pyrrolidine-1-carboxylateC10H20N2O3Enantiomeric form with similar reactivity but different stereochemistry
tert-butyl (S)-2-(aminooxymethyl)piperidine-1-carboxylateC11H22N2O3Features a piperidine ring instead of pyrrolidine; may exhibit different biological activities

Case Studies and Research Findings

Research has shown that compounds with aminooxy groups can exhibit significant biological activities, including:

  • Inhibition of Enzymes : A study indicated that similar aminooxy compounds can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where such pathways are dysregulated.
  • Protein Interaction Studies : Investigations into the interactions between aminooxy compounds and proteins have revealed that these compounds can modify protein interactions, affecting cellular signaling pathways.

Future Directions

Further research is essential to elucidate the specific mechanisms through which this compound exerts its biological effects. Potential areas of focus include:

  • Detailed kinetic studies on enzyme inhibition.
  • Exploration of its effects on specific protein targets in cellular models.
  • Development of derivatives with enhanced specificity and reduced toxicity.

Q & A

Q. Key Characterization Methods :

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional group integrity .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Infrared (IR) spectroscopy to identify carbonyl (Boc) and aminooxy groups .

Advanced: How can researchers address contradictions in reported synthetic yields or purity?

Discrepancies in yields (e.g., 60% vs. 93% in similar reactions) may arise from:

  • Reaction conditions : Temperature control (e.g., 0–20°C vs. room temperature) and solvent polarity (THF vs. dichloromethane) significantly impact reaction efficiency .
  • Purification techniques : Gradient elution in column chromatography or recrystallization can resolve co-eluting byproducts .
  • Catalyst selection : Use of DMAP or triethylamine in stoichiometric ratios may optimize substitution reactions .

Q. Mitigation Strategy :

  • Replicate protocols with rigorous monitoring (TLC/HPLC) and adjust solvent systems or catalysts based on intermediate polarity .

Basic: What are the common applications of this compound in medicinal chemistry?

  • Drug intermediate : Used in synthesizing anticancer agents (e.g., constrained FTY720 analogs) via coupling with spirocyclic carboxamides .
  • Protecting group strategy : The Boc group enables selective functionalization of the pyrrolidine ring for peptide mimetics .

Example : In a 2024 patent, the compound was coupled with a diazaspiro[3.5]nonene derivative under Mitsunobu conditions (N,N,N’,N’-tetramethylazodicarboxamide, THF, 70°C) to yield a bioactive analog .

Advanced: How can experimental design optimize the compound’s stability during storage?

Q. Stability Challenges :

  • Hydrolysis : The Boc group is susceptible to acidic/basic conditions, while the aminooxy moiety may oxidize .
  • Thermal degradation : Decomposition above 135°C (flash point) necessitates cold storage .

Q. Optimization Methods :

  • Storage : Argon-sealed vials at –20°C in anhydrous solvents (e.g., THF or DCM) .
  • Stabilizers : Additives like BHT (butylated hydroxytoluene) can prevent oxidation .

Basic: Which analytical techniques are critical for confirming stereochemical purity?

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H .
  • Optical rotation : Specific rotation values (e.g., [α]²⁵D −55.0) validate enantiomeric excess .
  • NOESY NMR : Correlates spatial proximity of protons to confirm ring conformations .

Advanced: What computational tools predict the compound’s physicochemical properties?

  • LogP estimation : Software like MarvinSketch calculates partition coefficients (experimental LogP: 2.72 ).
  • QSPR models : Predict solubility and bioavailability using molecular descriptors (e.g., PSA = 29.54 Ų ) .
  • Density Functional Theory (DFT) : Models reaction pathways for aminooxy group functionalization .

Basic: How is the compound utilized in peptide mimetic design?

  • Scaffold modification : The pyrrolidine ring mimics proline’s conformational rigidity, while the aminooxy group enables oxime ligation with ketone-bearing peptides .
  • Case Study : Coupling with pyrimidinyl carboxamides via SN2 displacement achieved 90% yield in a spirocyclic anticancer agent synthesis .

Advanced: What strategies control stereochemistry during synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate) .
  • Asymmetric catalysis : Palladium-catalyzed allylic alkylation to set stereocenters .
  • Dynamic resolution : Racemization-prone intermediates are resolved via kinetic crystallization .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential respiratory irritation (LD50 data pending) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup .

Advanced: How can researchers troubleshoot low yields in Mitsunobu reactions involving this compound?

Q. Common Issues :

  • Side reactions : Over-oxidation of the aminooxy group or Boc deprotection .
  • Catalyst degradation : Freshly distilled tetramethylazodicarboxamide (TMAD) improves efficiency .

Q. Solutions :

  • Stoichiometry : Use 1.5–2.0 eq of TMAD and triphenylphosphine to drive the reaction .
  • Solvent choice : Anhydrous THF minimizes hydrolysis .

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